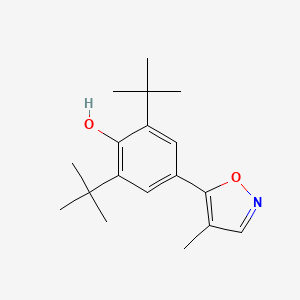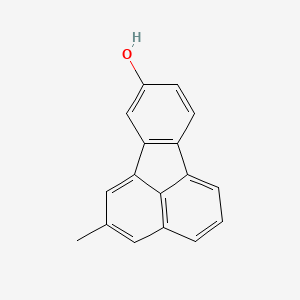
5-Methylfluoranthen-8-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylfluoranthen-8-OL: is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a methyl group at the 5th position and a hydroxyl group at the 8th position on the fluoranthene skeleton. Fluoranthene itself is known for its fluorescence under UV light and is a structural isomer of pyrene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylfluoranthen-8-OL can be achieved through various organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild conditions. The specific steps include:
- Preparation of the boron reagent.
- Coupling of the boron reagent with a halogenated fluoranthene derivative.
- Introduction of the hydroxyl group through subsequent functionalization.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are optimized to achieve the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylfluoranthen-8-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an alkane.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of 5-Methylfluoranthen-8-one.
Reduction: Formation of 5-Methylfluoranthene.
Substitution: Various substituted fluoranthene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methylfluoranthen-8-OL is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: Research into the biological activity of this compound includes its potential use as a fluorescent probe for imaging and diagnostic purposes. Its ability to interact with biological molecules makes it a candidate for studying cellular processes.
Industry: In the industrial sector, this compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 5-Methylfluoranthen-8-OL involves its interaction with molecular targets through its hydroxyl and methyl groups. These functional groups enable the compound to form hydrogen bonds and participate in various chemical reactions. The pathways involved may include:
Binding to proteins: The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Electron transfer: The aromatic structure of this compound allows it to participate in electron transfer reactions, which are crucial in many biological processes.
Vergleich Mit ähnlichen Verbindungen
Fluoranthene: A structural isomer with similar fluorescence properties but lacking the methyl and hydroxyl groups.
Pyrene: Another PAH with a similar structure but different chemical properties due to the absence of the five-membered ring.
1-Methylfluoranthene: Similar to 5-Methylfluoranthen-8-OL but lacks the hydroxyl group.
Uniqueness: Its ability to undergo various chemical reactions and its fluorescence properties make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
88020-90-0 |
|---|---|
Molekularformel |
C17H12O |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
5-methylfluoranthen-8-ol |
InChI |
InChI=1S/C17H12O/c1-10-7-11-3-2-4-14-13-6-5-12(18)9-15(13)16(8-10)17(11)14/h2-9,18H,1H3 |
InChI-Schlüssel |
SILOMNQLDUKMSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C3C(=CC=C2)C4=C(C3=C1)C=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


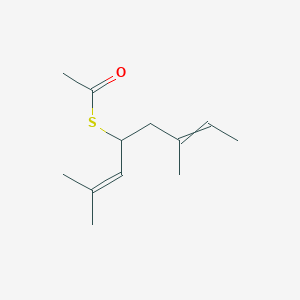
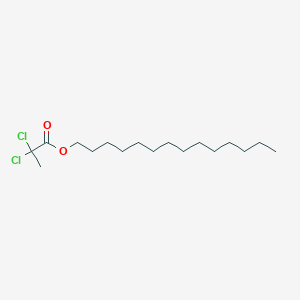
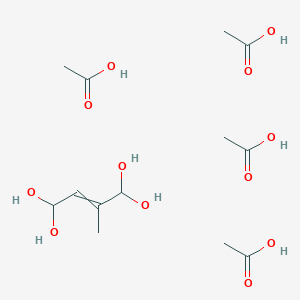
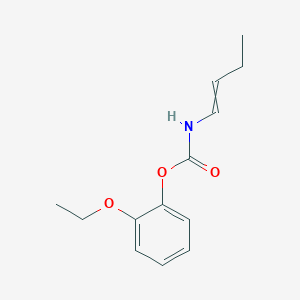
![5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14376593.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
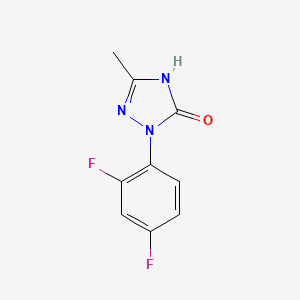
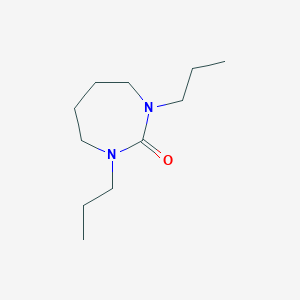
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)
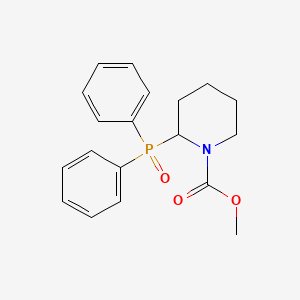
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
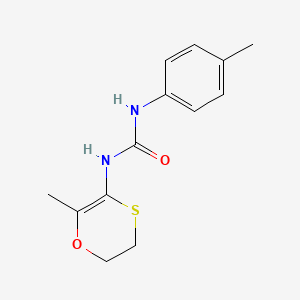
![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
